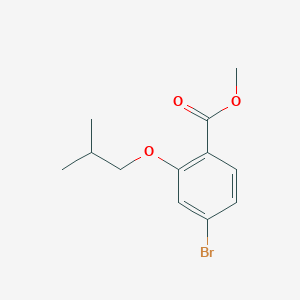

Methyl 4-bromo-2-(2-methylpropoxy)benzoate

Description

Contextualizing the Aromatic Ester Structural Motif in Organic Synthesis

Aromatic esters are a cornerstone of organic synthesis, widely recognized for their prevalence in natural products, pharmaceuticals, and materials science. numberanalytics.com Their general structure, Ar-COO-R, consists of an aromatic ring (Ar) attached to an ester functional group. numberanalytics.com This motif is not only a component of many biologically active compounds but also serves as a versatile synthetic handle.

Historically, the reactions of aromatic esters were dominated by nucleophilic acyl substitution, where the carbonyl group is attacked by a nucleophile. acs.org However, modern synthetic methods have expanded their utility significantly. Transition-metal-catalyzed reactions now allow for the use of aromatic esters as aryl electrophiles in cross-coupling reactions, a challenging transformation due to the inertness of the C(acyl)-O bond. acs.org This has opened up new avenues for creating carbon-carbon and carbon-heteroatom bonds. Furthermore, aromatic esters can undergo a variety of other transformations, including reduction to alcohols, hydrolysis to carboxylic acids, and Claisen condensations. numberanalytics.com The stability and wide availability of aromatic esters make them ideal starting materials and intermediates in multi-step synthetic sequences. acs.org

The Significance of Halogenated and Alkoxy-Substituted Benzoate (B1203000) Derivatives as Synthetic Precursors

The presence of both a halogen and an alkoxy group on a benzoate derivative, as seen in Methyl 4-bromo-2-(2-methylpropoxy)benzoate, provides a rich platform for synthetic diversification. Halogenated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The bromine atom in a compound like this compound can be selectively replaced with various other functional groups, allowing for the construction of complex molecular architectures.

Alkoxy groups, on the other hand, act as directing groups in electrophilic aromatic substitution reactions and can influence the electronic properties of the benzene (B151609) ring. They are also key components in many natural products and pharmaceuticals. The 2-methylpropoxy group in the target molecule is a bulky alkyl ether, which can exert significant steric influence on nearby reactive sites, potentially leading to high regioselectivity in certain reactions. The combination of a halogen and an alkoxy group on the same aromatic ring allows for a stepwise and controlled functionalization of the molecule, making such derivatives highly sought-after synthetic intermediates. The study of hydroxy- and alkoxy-substituted benzyl (B1604629) derivatives is an active area of research, particularly in the context of their applications as flavoring ingredients and in other industrial contexts. femaflavor.org

Overview of Academic Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for closely related analogues provide a clear indication of its potential applications. Compounds such as Methyl 4-bromo-2-methoxybenzoate and Methyl 4-bromo-2-(methoxymethoxy)benzoate are utilized as intermediates in the synthesis of more complex molecules. nih.govnih.gov

Research on these related compounds generally follows these trajectories:

Elaboration of the Aromatic Core: The bromo substituent is a prime site for modification via cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of derivatives. For instance, the bromo group can be replaced with aryl, alkyl, or vinyl groups.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides or more complex esters. Alternatively, the ester can be reduced to an alcohol.

Influence of the Alkoxy Group: The 2-methylpropoxy group, being relatively bulky, can direct substitution reactions to other positions on the ring and may also be a target for cleavage to reveal a phenol (B47542), which can then be further functionalized.

The synthetic utility of similar compounds is highlighted in patent literature, where they are often cited as key intermediates in the preparation of complex organic molecules. For example, Methyl 4-bromo-2-methylbenzoate is a precursor in a multi-step synthesis to produce 4-bromoacetyl-2-methyl benzoic acid methyl ester. google.com This underscores the role of such halogenated and alkoxy-substituted benzoates as building blocks in the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Below is a table of properties for a closely related compound, Methyl 4-bromo-2-methoxybenzoate, which can serve as a reference for the expected properties of this compound.

| Property | Value |

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.07 g/mol |

| Melting Point | 33 °C |

| Boiling Point | 100-108 °C/0.01 mmHg |

| InChIKey | WPGAGRPPDYAZAD-UHFFFAOYSA-N |

Data for Methyl 4-bromo-2-methoxybenzoate sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-(2-methylpropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZYFQPIEBOUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268552 | |

| Record name | Methyl 4-bromo-2-(2-methylpropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855482-60-9 | |

| Record name | Methyl 4-bromo-2-(2-methylpropoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855482-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-2-(2-methylpropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Methyl 4 Bromo 2 2 Methylpropoxy Benzoate

De Novo Synthetic Routes to the Methyl 4-bromo-2-(2-methylpropoxy)benzoate Core

The de novo synthesis of this compound involves the sequential introduction of its three key functional groups—the methyl ester, the bromine atom at the 4-position, and the 2-methylpropoxy (isobutoxy) ether linkage at the 2-position—onto a benzene (B151609) ring. The order of these transformations can be varied to optimize yield and purity.

Esterification Reactions for the Methyl Benzoate (B1203000) Functionality

The introduction of the methyl ester can be accomplished via Fischer esterification of the corresponding benzoic acid precursor, 4-bromo-2-(2-methylpropoxy)benzoic acid. This acid-catalyzed reaction typically employs an excess of methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by removing the water formed during the reaction.

Alternatively, milder and more versatile methods have been developed. For instance, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the direct esterification of aryl carboxylic acids with alcohols. nih.gov This metal-free approach offers high yields and tolerates a range of functional groups. nih.gov Microwave-assisted esterification presents another efficient alternative, often leading to significantly reduced reaction times and improved yields. sigmaaldrich.com

Electrophilic Aromatic Bromination Strategies at the 4-Position

The regioselective introduction of a bromine atom at the 4-position of the aromatic ring is a critical step. When starting from methyl 2-(2-methylpropoxy)benzoate, an electrophilic aromatic substitution reaction is employed. The directing effects of the existing substituents play a crucial role in determining the position of bromination. The alkoxy group at the 2-position is an ortho-, para-director and activating, while the methyl ester group at the 1-position is a meta-director and deactivating. The interplay of these electronic effects favors the introduction of the bromine atom at the position para to the strongly activating alkoxy group.

A common method for this transformation is the use of bromine in a suitable solvent, often in the presence of a Lewis acid catalyst like iron(III) bromide, to generate the electrophilic bromine species. google.com The reaction conditions must be carefully controlled to prevent over-bromination or side reactions. google.com

Introduction of the 2-Methylpropoxy Moiety via Etherification Protocols

The formation of the ether linkage at the 2-position is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.com This method involves the reaction of the sodium or potassium salt of a 2-hydroxybenzoate derivative with an isobutyl halide (e.g., isobutyl bromide or iodide). The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile.

Another powerful method for etherification is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the coupling of a phenolic hydroxyl group with an alcohol, in this case, isobutanol, under mild conditions using a combination of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.gov A key advantage of the Mitsunobu reaction is its ability to proceed with a wide range of substrates and its stereospecificity with chiral alcohols. organic-chemistry.org

Precursor-Based Synthesis of this compound

An alternative and often more convergent approach involves the modification of readily available precursors that already contain some of the required structural features.

Transformation from Methyl 4-bromo-2-hydroxybenzoate Derivatives

A highly efficient route starts from the commercially available methyl 4-bromo-2-hydroxybenzoate. bldpharm.comsigmaaldrich.com This precursor already possesses the methyl ester and the 4-bromo substitution pattern. The synthesis is completed by the introduction of the 2-methylpropoxy group via etherification of the phenolic hydroxyl group.

The Williamson ether synthesis is a common choice for this transformation. The methyl 4-bromo-2-hydroxybenzoate is first treated with a base, such as sodium hydride or potassium carbonate, to generate the corresponding phenoxide. This is followed by the addition of an isobutyl halide.

| Starting Material | Reagents | Reaction Type | Product |

| Methyl 4-bromo-2-hydroxybenzoate | 1. Base (e.g., NaH, K₂CO₃) 2. Isobutyl bromide | Williamson Ether Synthesis | This compound |

| Methyl 4-bromo-2-hydroxybenzoate | Isobutanol, PPh₃, DEAD/DIAD | Mitsunobu Reaction | This compound |

This table provides a summary of the etherification methods for the synthesis of this compound from Methyl 4-bromo-2-hydroxybenzoate.

Elaboration from Methyl 4-bromo-2-methylbenzoate Analogues

Another synthetic strategy begins with methyl 4-bromo-2-methylbenzoate. google.combldpharm.com This approach involves the functionalization of the methyl group at the 2-position, followed by conversion to the desired 2-methylpropoxy ether.

The first step is typically a radical bromination of the benzylic methyl group. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as dibenzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride. chemicalbook.com This reaction selectively yields methyl 4-bromo-2-(bromomethyl)benzoate. chemicalbook.comsigmaaldrich.comtcichemicals.com

The resulting benzylic bromide is a reactive electrophile. The final step involves a nucleophilic substitution reaction with isobutanol or, more effectively, with sodium isobutoxide. This SN2 reaction displaces the bromide to form the target ether, this compound.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | Methyl 4-bromo-2-methylbenzoate | N-Bromosuccinimide (NBS), Dibenzoyl peroxide (BPO) | Methyl 4-bromo-2-(bromomethyl)benzoate | Radical Bromination |

| 2 | Methyl 4-bromo-2-(bromomethyl)benzoate | Sodium isobutoxide / Isobutanol | This compound | Nucleophilic Substitution (SN2) |

This table outlines the two-step synthesis of this compound starting from Methyl 4-bromo-2-methylbenzoate.

Derivatization from Related Methyl 4-bromo-2-alkoxybenzoate Compounds (e.g., Methyl 4-bromo-2-methoxybenzoate)

The synthesis of this compound can be strategically achieved through the derivatization of other methyl 4-bromo-2-alkoxybenzoate compounds. A common and logical precursor for this transformation is Methyl 4-bromo-2-hydroxybenzoate. This intermediate can be generated from more readily available alkoxybenzoates, such as Methyl 4-bromo-2-methoxybenzoate, through a demethylation step.

The subsequent and crucial step is the etherification of the phenolic hydroxyl group on Methyl 4-bromo-2-hydroxybenzoate with an appropriate isobutylating agent. The Williamson ether synthesis is a classic and highly effective method for this purpose. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an isobutyl halide.

The general mechanism involves an alkoxide ion acting as a nucleophile, which attacks the electrophilic carbon of an alkyl halide. wikipedia.orgyoutube.com For this reaction to be efficient, primary alkyl halides are preferred as the alkylating agent to minimize competing elimination reactions. masterorganicchemistry.comyoutube.com Isobutyl bromide or isobutyl chloride are suitable primary alkyl halides for introducing the 2-methylpropoxy group.

The formation of the key phenoxide intermediate is typically achieved using a suitable base. The choice of base and solvent is critical for the reaction's success. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). youtube.comkhanacademy.orgprepchem.com The reaction is often performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), which facilitates the SN2 pathway.

A typical reaction procedure is outlined below:

Deprotonation: Methyl 4-bromo-2-hydroxybenzoate is treated with a base like potassium carbonate in a solvent such as acetone. This step generates the potassium salt of the phenoxide in situ.

Alkylation: An isobutyl halide, for instance, 1-bromo-2-methylpropane (B43306) (isobutyl bromide), is added to the reaction mixture.

Reaction Conditions: The mixture is heated to reflux to drive the SN2 reaction to completion.

Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically through recrystallization or column chromatography, to yield pure this compound.

A similar etherification is documented in the synthesis of Methyl 4-bromo-2-(methoxymethoxy)benzoate, where Methyl 4-bromo-2-hydroxybenzoate was reacted with chloromethyl methyl ether in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). nih.gov This demonstrates the versatility of the hydroxyl group on the benzoate for ether formation.

The following table summarizes the key reactants and conditions for this derivatization approach.

Table 1: Reaction Parameters for Derivatization via Williamson Ether Synthesis

| Reactant | Role | Example | Reference |

|---|---|---|---|

| Methyl 4-bromo-2-hydroxybenzoate | Substrate | N/A | sigmaaldrich.com |

| Potassium Carbonate | Base | K₂CO₃ | prepchem.com |

| Sodium Hydride | Base | NaH | youtube.com |

| 1-Bromo-2-methylpropane | Alkylating Agent | Isobutyl bromide | youtube.com |

| Acetone | Solvent | N/A | prepchem.com |

Retrosynthetic Analysis for the Rational Design of this compound Synthesis

Retrosynthetic analysis is a powerful tool for devising a logical synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. For this compound, the analysis involves two primary disconnections: the ether linkage and the ester group.

Disconnection 1: C-O Ether Bond (Williamson Ether Synthesis)

The most strategic disconnection is at the ether bond (C-O), following the logic of the Williamson ether synthesis. wikipedia.org This disconnection breaks the bond between the aromatic ring's oxygen and the isobutyl group. This leads to two precursor synthons: a phenoxide anion derived from Methyl 4-bromo-2-hydroxybenzoate (1) and an isobutyl cation, which corresponds to an isobutyl halide (2) (e.g., isobutyl bromide).

Target Molecule: this compound

Precursors: Methyl 4-bromo-2-hydroxybenzoate (1) and an isobutyl halide (2)

This approach is highly favorable because the alkylating agent is a primary halide, which is ideal for the SN2 mechanism of the Williamson ether synthesis, minimizing potential side reactions like elimination. masterorganicchemistry.com

Disconnection 2: C-O Ester Bond

An alternative initial disconnection is at the ester linkage. This leads to 4-bromo-2-(2-methylpropoxy)benzoic acid (3) and methanol. The benzoic acid derivative (3) would then require a subsequent disconnection of its ether bond, leading back to 4-bromo-2-hydroxybenzoic acid (4) and an isobutyl halide. The final step would be the esterification of the carboxylic acid. While feasible, this route involves protecting group strategies or careful reaction condition control to avoid side reactions, making the first disconnection path more direct.

Synthesis of Key Intermediate: Methyl 4-bromo-2-hydroxybenzoate (1)

The key intermediate, Methyl 4-bromo-2-hydroxybenzoate (1) , can be synthesized from simpler precursors. A common starting material is 4-bromo-2-methylbenzoic acid (5) . bldpharm.com The synthesis from this starting material would proceed as follows:

Esterification: 4-bromo-2-methylbenzoic acid (5) is first converted to its methyl ester, Methyl 4-bromo-2-methylbenzoate (6) , typically through a Fischer esterification using methanol and a catalytic amount of strong acid like sulfuric acid. google.com

Benzylic Bromination: The methyl group of (6) can be brominated using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide (BPO) to form Methyl 4-bromo-2-(bromomethyl)benzoate. chemicalbook.com

Hydrolysis: Subsequent hydrolysis of the benzylic bromide would yield the corresponding alcohol, which exists as the desired Methyl 4-bromo-2-hydroxybenzoate (1) .

This complete retrosynthetic pathway provides a robust and flexible strategy for the synthesis of the target compound from commercially available starting materials.

Table 2: Retrosynthetic Analysis Summary

| Target/Intermediate | Disconnection Type | Precursors | Synthetic Strategy |

|---|---|---|---|

| This compound | C(aryl)-O(ether) | Methyl 4-bromo-2-hydroxybenzoate, Isobutyl halide | Williamson Ether Synthesis |

| Methyl 4-bromo-2-hydroxybenzoate | C(aryl)-OH from C(aryl)-CH₃ | Methyl 4-bromo-2-methylbenzoate | Benzylic Oxidation/Functional Group Interconversion |

Process Optimization and Scalability Considerations in the Preparation of this compound

Optimizing the synthesis of this compound for large-scale production requires careful consideration of several factors to maximize yield, purity, and cost-effectiveness while ensuring operational safety and environmental sustainability. The key synthetic step to optimize is the Williamson ether synthesis.

Catalyst and Base Selection: The choice of base is critical for efficient deprotonation of the phenolic hydroxyl group. While strong bases like sodium hydride are very effective, youtube.com their use on an industrial scale can present safety challenges due to their pyrophoric nature and the production of hydrogen gas. youtube.com A weaker, less hazardous base like potassium carbonate (K₂CO₃) is often preferred for industrial applications due to its lower cost, ease of handling, and sufficient basicity to drive the reaction, especially when paired with a suitable solvent. prepchem.com The optimization process would involve screening different bases to find the optimal balance between reaction rate, yield, and safety.

Solvent Selection and Recovery: The solvent plays a crucial role in the reaction kinetics. Polar aprotic solvents like DMF or acetone are effective for SN2 reactions. However, for scalability, factors like boiling point, toxicity, and ease of recovery become paramount. Acetone, with its lower boiling point, might be favored for easier removal post-reaction. The use of greener solvents or developing a process that allows for efficient solvent recycling would be a key optimization goal. Studies on related reactions, such as the Suzuki coupling, have shown that mixed solvent systems (e.g., water/1,4-dioxane) can sometimes improve yields and facilitate product isolation. researchgate.net

Reaction Temperature and Time: The reaction temperature directly influences the reaction rate. An optimal temperature must be found that allows for a reasonable reaction time without promoting side reactions or decomposition of the product. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum conversion and avoid prolonged heating, which can lead to impurity formation. google.com

Purification Methods: On a laboratory scale, purification is often achieved by column chromatography. For industrial-scale production, this method is expensive and generates significant waste. Therefore, developing a process where the product can be purified by crystallization or distillation is highly desirable. For a solid product like this compound, optimizing the crystallization conditions (solvent system, cooling profile) to achieve high purity and yield is a critical aspect of process development.

Table 3: Process Optimization Parameters

| Parameter | Lab-Scale Approach | Scalability Considerations & Optimization Goals |

|---|---|---|

| Base | Strong bases (e.g., NaH) | Use of safer, less expensive bases (e.g., K₂CO₃, Na₂CO₃). google.com |

| Solvent | Anhydrous polar aprotic (e.g., DMF) | Use of greener, easily recoverable solvents (e.g., acetone, 2-butanone); investigation of mixed solvent systems. |

| Temperature | Reflux | Optimize for minimal reaction time and impurity formation; precise temperature control. |

| Purification | Column Chromatography | Develop robust crystallization methods for high purity and yield; avoid chromatography. |

| Process Monitoring | TLC | Implement in-process controls (e.g., HPLC, GC) for real-time monitoring and consistency. google.com |

By systematically evaluating and optimizing these parameters, a scalable, efficient, and economically viable process for the synthesis of this compound can be developed.

Chemical Reactivity and Transformational Chemistry of Methyl 4 Bromo 2 2 Methylpropoxy Benzoate

Reactivity of the Aryl Bromide Functionality in Coupling Reactions

The aryl bromide moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The presence of an ortho-isobutoxy group and a para-methyl ester group significantly influences the reactivity of the C-Br bond. The isobutoxy group, being an electron-donating group, can activate the ring, while the methyl ester is an electron-withdrawing group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov For Methyl 4-bromo-2-(2-methylpropoxy)benzoate, the aryl bromide can readily participate in Suzuki-Miyaura reactions with various aryl- or vinylboronic acids or their esters.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org While specific studies on this compound are not abundant in the literature, the reactivity can be inferred from similar 4-bromo-2-substituted benzoates. For instance, the Suzuki-Miyaura coupling of 4-bromo-2-methylaniline (B145978) derivatives has been successfully demonstrated. nih.gov The reaction conditions typically involve a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₃PO₄ or Cs₂CO₃ in a suitable solvent system. nih.govmdpi.com The presence of the ortho-isobutoxy group may sterically hinder the approach to the palladium center, potentially requiring more robust catalytic systems or bulkier phosphine ligands to achieve high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides This table presents typical conditions for Suzuki-Miyaura reactions of aryl bromides with similar substitution patterns, illustrating the general requirements for such transformations.

| Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 31-46 | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good to Excellent | medchemexpress.com |

| 2-Bromobenzo[b]furans | Alkenylaluminums | PdCl₂/XantPhos | - | DCE | 80 | up to 97 | rsc.org |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig Amination)

The aryl bromide of this compound is also a suitable substrate for other important palladium-catalyzed reactions.

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted styrene (B11656) derivative. organic-chemistry.orgnih.gov The reaction generally requires a palladium catalyst, a base, and often a phosphine ligand. organic-chemistry.org The regioselectivity of the alkene addition can be influenced by the electronic nature of the substituents on the aryl ring.

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgresearchgate.net This reaction is a reliable method for the synthesis of aryl-substituted alkynes. The reaction proceeds via a catalytic cycle similar to other palladium-catalyzed couplings. organic-chemistry.org

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. beilstein-journals.orgnih.gov This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. beilstein-journals.org The reaction typically employs a palladium catalyst with specialized bulky phosphine ligands (e.g., X-Phos) and a strong base like sodium tert-butoxide or cesium carbonate. beilstein-journals.orgresearchgate.net The ortho-isobutoxy group in the target molecule may influence the choice of ligand and reaction conditions due to steric factors. beilstein-journals.org

Table 2: Overview of Other Coupling Reactions with Aryl Bromides This table summarizes general conditions for Heck, Sonogashira, and Buchwald-Hartwig reactions involving various aryl bromides.

| Reaction Type | Typical Reagents | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Phosphine Ligand | Et₃N, K₂CO₃ | DMF, Toluene | organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | organic-chemistry.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂, Bulky Ligand (e.g., XPhos) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | beilstein-journals.orgresearchgate.net |

Nucleophilic Aromatic Substitution Pathways

While transition metal-catalyzed reactions are more common for aryl bromides, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions. For an S_NAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. ucsb.edu In this compound, the methyl ester group at the para position is electron-withdrawing, which can facilitate nucleophilic attack. However, the ortho-isobutoxy group is electron-donating, which generally disfavors the S_NAr mechanism. Therefore, harsh reaction conditions, such as high temperatures and strong nucleophiles, would likely be required for this transformation to occur.

Reactions Involving the Methyl Ester Moiety

The methyl ester group is another reactive site in the molecule, susceptible to nucleophilic acyl substitution reactions.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-(2-methylpropoxy)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically more common and is usually carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. chemguide.co.uk

The presence of the bulky isobutoxy group at the ortho position can sterically hinder the approach of the nucleophile to the ester's carbonyl carbon, potentially slowing down the rate of hydrolysis compared to unhindered esters. However, procedures for the hydrolysis of sterically hindered esters have been developed, often requiring more forcing conditions like higher temperatures or the use of co-solvents to improve solubility. chemguide.co.uk

Transesterification Processes with Alternative Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. This compound can undergo transesterification with other alcohols (e.g., ethanol, propanol) to form the corresponding ethyl, propyl, or other alkyl esters. This reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the methanol (B129727) by-product is removed as it is formed. Both acid catalysts (like sulfuric acid or p-toluenesulfonic acid) and base catalysts (like sodium alkoxides) can be employed. google.compatsnap.com

Reduction Reactions to Benzylic Alcohol Derivatives

The ester functionality of this compound can be selectively reduced to the corresponding benzylic alcohol, (4-bromo-2-(2-methylpropoxy)phenyl)methanol. This transformation is a fundamental process in organic synthesis, converting an ester, which is relatively stable, into a more reactive alcohol. The resulting benzylic alcohol can then serve as a versatile intermediate for further synthetic manipulations.

Commonly employed reducing agents for this purpose include strong hydride reagents such as lithium aluminum hydride (LiAlH₄). imperial.ac.uk These reagents are potent enough to reduce the ester group while typically leaving the aryl bromide and the ether linkage intact under controlled conditions. The general reaction is as follows:

Reaction Scheme: Reduction of this compound

The choice of reducing agent and reaction conditions is crucial to prevent undesired side reactions, such as the reduction of the aryl bromide. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters to alcohols. solubilityofthings.com

Table 1: Typical Reagents for Ester to Alcohol Reduction

| Reagent | Typical Conditions | Selectivity Notes |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, 0°C to room temperature | Highly reactive; reduces most carbonyl functionalities. imperial.ac.uk |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or hexane, low temperatures (e.g., -78°C) | Can often be used to selectively reduce esters to aldehydes at low temperatures. |

Transformations of the 2-Methylpropoxy (Isobutyloxy) Group

The 2-methylpropoxy group, an alkyl aryl ether, can undergo specific chemical transformations, primarily involving the cleavage of the ether linkage or modifications to the isobutyl chain itself.

The cleavage of the C(aryl)-O bond in the 2-methylpropoxy group is a key reaction to unmask a phenol (B47542) functionality. This deprotection is often a necessary step in the synthesis of more complex molecules. chemrxiv.org Strong acids are typically required to effect this transformation. Reagents like boron tribromide (BBr₃) are particularly effective for cleaving aryl ethers. organic-chemistry.org The reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack by the bromide ion.

Reaction Scheme: Cleavage of the 2-Methylpropoxy Group

Other reagents, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can also be used, often at elevated temperatures. organic-chemistry.org The choice of reagent can sometimes be influenced by the presence of other functional groups in the molecule. Recent research has also explored catalytic methods for aryl ether cleavage, which can offer milder reaction conditions. rsc.orgresearchgate.net

While less common for this specific molecule, the isobutyl chain of the 2-methylpropoxy group could theoretically undergo functional group interconversions, provided that the rest of the molecule is stable to the reaction conditions. These transformations would likely involve initial activation of a C-H bond on the isobutyl group, which is generally challenging due to the low reactivity of alkanes.

Potential, though likely low-yielding, transformations could include free-radical halogenation followed by nucleophilic substitution. However, such reactions would likely suffer from a lack of selectivity, leading to a mixture of products. More controlled and synthetically useful transformations would typically be performed on the aromatic ring or the ester group.

Electrophilic Aromatic Substitution (SEAr) on the Benzoate (B1203000) Ring System

The alkoxy group is a strong activating group and an ortho-, para-director. The bromo substituent is a deactivating group but also an ortho-, para-director. The methoxycarbonyl group is a deactivating group and a meta-director. Given the existing substitution pattern, the positions available for electrophilic attack are C3, C5, and C6.

Position 3: Ortho to the activating alkoxy group and meta to the deactivating bromo group.

Position 5: Para to the activating alkoxy group and ortho to the deactivating bromo group.

Position 6: Ortho to the activating alkoxy group and ortho to the deactivating methoxycarbonyl group.

The powerful activating and directing effect of the alkoxy group is likely to dominate, favoring substitution at positions 3 and 5. Steric hindrance from the bulky 2-methylpropoxy group might influence the ratio of substitution at these positions.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-bromo-2-(2-methylpropoxy)-3-nitrobenzoate and/or Methyl 4-bromo-2-(2-methylpropoxy)-5-nitrobenzoate |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Methyl 3,4-dibromo-2-(2-methylpropoxy)benzoate and/or Methyl 4,5-dibromo-2-(2-methylpropoxy)benzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-acyl-4-bromo-2-(2-methylpropoxy)benzoate and/or Methyl 5-acyl-4-bromo-2-(2-methylpropoxy)benzoate |

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. libretexts.orglibretexts.org

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Regioselectivity is a critical consideration in the chemical transformations of this molecule, particularly in electrophilic aromatic substitution reactions. wikipedia.org As discussed in the previous section, the directing effects of the existing substituents determine the position of incoming electrophiles. The interplay between the activating alkoxy group and the deactivating bromo and ester groups will dictate the regiochemical outcome. rsc.org Experimental studies would be necessary to determine the precise ratio of isomeric products formed under various reaction conditions. For instance, the steric bulk of the 2-methylpropoxy group could disfavor substitution at the adjacent C3 position, leading to a preference for the C5 position.

Stereoselectivity becomes relevant if a new chiral center is introduced into the molecule. For example, if a prochiral ketone were to be formed on the isobutyl chain (a less likely transformation), its subsequent reduction would lead to the formation of a new stereocenter. The stereochemical outcome of such a reaction would depend on the nature of the reducing agent and the potential for substrate-controlled or reagent-controlled diastereoselectivity. rsc.org However, for the more common reactions involving this substrate, such as those at the aromatic ring or the ester group, stereoselectivity is not a primary concern as no new stereocenters are typically formed.

Advanced Spectroscopic Characterization and Structural Determination of Methyl 4 Bromo 2 2 Methylpropoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of Methyl 4-bromo-2-(2-methylpropoxy)benzoate is predicted to provide distinct signals for each set of non-equivalent protons. The aromatic region is expected to show three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at C6 (H-6) would likely appear as a doublet, coupled to H-5. The proton at C5 (H-5) would appear as a doublet of doublets, being coupled to both H-6 and H-3. The proton at C3 (H-3) is expected to be a doublet, coupled to H-5.

The isobutoxy group will exhibit three distinct signals. The two methylene (B1212753) protons (-O-CH₂ -) adjacent to the oxygen atom are diastereotopic and would ideally appear as a doublet of doublets, but for practical purposes, are often seen as a doublet. Their chemical shift would be influenced by the deshielding effect of the adjacent oxygen atom. The methine proton (-CH(CH₃)₂) will appear as a multiplet, likely a nonet, due to coupling with the adjacent methylene and methyl protons. The six methyl protons (-(CH₃)₂) of the isobutyl group are equivalent and will appear as a doublet, coupled to the methine proton.

Finally, the methyl ester group (-COOCH₃) will present as a singlet, as these three protons are equivalent and have no adjacent protons to couple with.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-6 | ~7.70 | d | ~8.5 |

| H-5 | ~7.25 | dd | ~8.5, ~2.0 |

| H-3 | ~7.10 | d | ~2.0 |

| -COOCH₃ | ~3.85 | s | - |

| -O-CH₂- | ~3.80 | d | ~6.5 |

| -CH(CH₃)₂ | ~2.10 | m (nonet) | ~6.7 |

| -CH(CH₃)₂ | ~1.00 | d | ~6.7 |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

¹³C NMR Spectroscopy and Distortionless Enhancement by Polarization Transfer (DEPT) for Carbon Framework Assignment

The ¹³C NMR spectrum is predicted to show eleven distinct signals, corresponding to each unique carbon atom in this compound. The carbonyl carbon of the ester group is expected to have the largest chemical shift. The aromatic carbons will appear in the typical downfield region for sp² hybridized carbons, with their specific shifts influenced by the bromo, isobutoxy, and methyl ester substituents. The carbon attached to the bromine (C-4) and the oxygen of the isobutoxy group (C-2) will be significantly affected.

DEPT experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show the CH carbons (aromatic CHs and the methine of the isobutyl group). A DEPT-135 spectrum would show CH and CH₃ groups as positive signals and CH₂ groups as negative signals. Quaternary carbons (including the carbonyl and the aromatic carbons C-1, C-2, and C-4) would be absent in both DEPT-90 and DEPT-135 spectra.

Predicted ¹³C NMR and DEPT Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| C=O | ~166.0 | absent | absent |

| C-2 | ~158.0 | absent | absent |

| C-6 | ~133.0 | positive | positive |

| C-1 | ~129.0 | absent | absent |

| C-5 | ~125.0 | positive | positive |

| C-4 | ~122.0 | absent | absent |

| C-3 | ~115.0 | positive | positive |

| -O-C H₂- | ~75.0 | negative | absent |

| -C OOCH₃ | ~52.0 | positive | absent |

| -C H(CH₃)₂ | ~28.0 | positive | positive |

| -CH(C H₃)₂ | ~19.0 | positive | absent |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key predicted correlations include those between H-6 and H-5, and H-5 and H-3 in the aromatic system. In the isobutoxy group, correlations would be seen between the -O-CH₂- protons and the -CH(CH₃)₂ proton, and between the -CH(CH₃)₂ proton and the -CH(CH₃)₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded protons and carbons. For example, it would link the signal for H-6 to the signal for C-6, H-3 to C-3, the methyl ester protons to the methyl ester carbon, and the various protons of the isobutoxy group to their corresponding carbons.

The methyl ester protons (-COOCH₃) to the carbonyl carbon (C=O).

H-6 to the carbonyl carbon (C=O) and C-2.

The -O-CH₂- protons of the isobutoxy group to C-2 of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about which protons are close to each other in space, regardless of whether they are directly bonded. A key NOESY correlation would be expected between the -O-CH₂- protons of the isobutoxy group and the H-3 proton on the aromatic ring, confirming their spatial proximity.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. The calculated exact masses for the two isotopic molecular ions would be compared with the measured values to confirm the elemental formula (C₁₂H₁₅BrO₃).

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₂H₁₅⁷⁹BrO₃ | 286.0204 |

| [M+2]⁺ | C₁₂H₁₅⁸¹BrO₃ | 288.0184 |

Disclaimer: The data presented in this table is based on theoretical calculations.

Analysis of Fragmentation Patterns via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, several key fragmentation pathways are anticipated:

Loss of the isobutyl group: A primary fragmentation would likely be the cleavage of the C-O bond of the ether, leading to the loss of an isobutyl radical (•C₄H₉), resulting in a prominent fragment ion.

Loss of the methoxy (B1213986) group: Cleavage of the ester can lead to the loss of the methoxy radical (•OCH₃) from the molecular ion.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions containing the carbonyl group is a common pathway.

Fragments containing bromine: The characteristic isotopic pattern of bromine (1:1 ratio for M and M+2) would be observed for all fragment ions that retain the bromine atom.

Predicted Major Fragment Ions in MS/MS

| Predicted m/z | Proposed Fragment Structure/Loss |

| 229/231 | [M - C₄H₉]⁺ (Loss of isobutyl radical) |

| 255/257 | [M - OCH₃]⁺ (Loss of methoxy radical) |

| 199/201 | [M - C₄H₉ - CO]⁺ (Subsequent loss of CO) |

| 157/159 | [BrC₆H₄CO]⁺ |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

Disclaimer: The data presented in this table is predicted based on known fragmentation patterns of similar compounds. The relative intensities of the fragments can vary depending on the ionization conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for providing a unique "molecular fingerprint." The vibrational modes of this compound are determined by the specific chemical bonds and their arrangement within the molecule.

In an IR spectrum of this compound, the presence of a strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The electron-donating nature of the ortho-isobutoxy group may slightly lower this frequency compared to an unsubstituted methyl benzoate (B1203000). The asymmetric and symmetric C-O-C stretching vibrations of the ester group are expected to produce strong bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The ether linkage of the isobutoxy group would also contribute to the complex pattern in the C-O stretching region, typically around 1200-1000 cm⁻¹.

The aromatic part of the molecule would be identified by C=C stretching vibrations within the benzene ring, appearing in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed as weaker bands above 3000 cm⁻¹. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be useful for structural confirmation. The C-Br stretching vibration is anticipated to be found at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

The aliphatic isobutoxy group would be characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1470-1365 cm⁻¹. The presence of the isopropyl moiety within the isobutoxy group should give rise to a characteristic doublet around 1385 cm⁻¹ and 1370 cm⁻¹.

Raman spectroscopy would provide complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations and the C-Br stretch are typically strong and readily identifiable. The symmetric vibrations and non-polar bonds are more Raman active, making it a valuable technique for probing the molecular backbone.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1720-1740 | Strong |

| Ester | Asymmetric C-O-C Stretch | 1250-1300 | Strong |

| Ester & Ether | Symmetric C-O-C Stretch | 1000-1200 | Strong |

| Aromatic | C=C Stretch | 1450-1600 | Medium-Strong |

| Aromatic | C-H Stretch | >3000 | Weak-Medium |

| Aliphatic (isobutoxy) | C-H Stretch | <3000 | Medium-Strong |

| Aliphatic (isobutoxy) | C-H Bend | 1365-1470 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction experiment would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation in the crystalline form.

The resulting crystal structure would show the spatial relationship between the bromine atom, the ester group, and the isobutoxy substituent on the benzene ring. The heavy bromine atom would scatter X-rays strongly, aiding in the solution of the phase problem during structure determination.

Crystal Packing and Intermolecular Interaction Analysis

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role.

The polar ester group would likely facilitate dipole-dipole interactions, where the carbonyl oxygen acts as a hydrogen bond acceptor. While there are no strong hydrogen bond donors in the molecule itself, weak C-H···O interactions involving the aromatic or aliphatic C-H bonds and the carbonyl oxygen are plausible and often observed in crystal structures of similar compounds.

The bromine atom is capable of participating in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as the carbonyl oxygen of a neighboring molecule. This type of interaction (C-Br···O) can be a significant factor in directing the crystal packing.

Van der Waals forces, particularly dispersion forces, would also be significant, arising from the large, polarizable electron cloud of the aromatic ring and the bromine atom, as well as the aliphatic isobutoxy group. The molecules would pack in a way that maximizes these attractive interactions while minimizing steric repulsion.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state would be a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

A key conformational feature would be the orientation of the ester and isobutoxy groups relative to the plane of the benzene ring. The ester group is often found to be nearly coplanar with the aromatic ring to maximize π-conjugation, though steric hindrance from the ortho-isobutoxy group could lead to some degree of torsion. The conformation of the flexible isobutoxy group, defined by the C-O-C-C and O-C-C-C torsion angles, would likely adopt a staggered arrangement to minimize steric strain.

The specific conformation adopted in the solid state would be the one that allows for the most efficient packing and the strongest intermolecular interactions, which may not necessarily be the lowest energy conformation in the gas phase or in solution.

Computational Chemistry and Theoretical Investigations of Methyl 4 Bromo 2 2 Methylpropoxy Benzoate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 4-bromo-2-(2-methylpropoxy)benzoate, these studies would provide critical insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry).

From a single-molecule DFT calculation in the gas phase, a wealth of electronic properties can be derived. These properties are essential for understanding the molecule's behavior in chemical reactions.

These calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule, offering a foundational understanding of its structure.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Reaction Sites

Frontier Molecular Orbital (FMO) theory is a key component of quantum mechanical studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity and the sites where it is most likely to undergo reaction.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would map the electron density of the HOMO and LUMO across the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether and ester groups. Conversely, the LUMO would likely be distributed over the aromatic ring and the carbonyl group of the ester, which are electron-deficient regions.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | (Negative value) | Higher energy indicates a better electron donor. |

| LUMO Energy | (Negative or small positive value) | Lower energy indicates a better electron acceptor. |

This analysis would be instrumental in predicting how this compound would behave in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic acyl substitution.

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

While quantum mechanical calculations provide insights into a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their interactions with other molecules, such as solvents.

An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water, methanol (B129727), or dimethyl sulfoxide) and calculating the forces between all atoms over a series of small time steps. This simulation would track the trajectory of the molecule, revealing its dynamic behavior.

Key insights from MD simulations would include:

Conformational Flexibility: The 2-methylpropoxy group and the methyl ester group have rotational freedom. MD simulations would explore the accessible conformations of these side chains in a solution environment and determine the most populated conformational states.

Solvation Structure: The simulation would show how solvent molecules arrange themselves around the solute, providing information about solvation shells and specific interactions like hydrogen bonding (if applicable).

Radial Distribution Functions (RDFs): RDFs would be calculated to quantify the probability of finding a solvent atom at a certain distance from a specific atom in the solute. For instance, the RDF between the carbonyl oxygen and water hydrogens would reveal the extent of hydration at this site.

Theoretical Prediction of Spectroscopic Parameters for Aid in Experimental Data Interpretation

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT, the ¹H and ¹³C NMR chemical shifts for this compound can be calculated. These predicted shifts, when compared to experimental spectra, help in the assignment of peaks to specific atoms in the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Predicted Parameters |

|---|---|

| ¹H NMR | Chemical shifts (ppm) for aromatic protons, methyl ester protons, and 2-methylpropoxy protons. |

| ¹³C NMR | Chemical shifts (ppm) for all unique carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

Mechanistic Insights into Key Chemical Transformations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon or hydrolysis of the ester group.

Characterization of Transition States and Reaction Intermediates

To study a reaction mechanism, computational chemists identify the structures and energies of all reactants, products, intermediates, and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For a hypothetical reaction, such as the hydrolysis of the ester group, calculations would be performed to:

Locate the Transition State Structure: This involves complex algorithms that find the saddle point on the potential energy surface corresponding to the TS.

Calculate the Activation Energy: The energy difference between the reactants and the transition state provides the activation energy barrier, which is directly related to the reaction rate.

Identify Intermediates: The calculations would also identify any stable intermediates that may be formed during the reaction, such as a tetrahedral intermediate in the case of ester hydrolysis.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the reactants and products (or intermediates).

Through these detailed computational studies, a complete energy profile for a proposed reaction mechanism can be constructed, providing deep insights into the feasibility and kinetics of the chemical transformation.

While there is currently no specific published computational research on this compound, the established methodologies of computational and theoretical chemistry provide a clear and robust framework for its future investigation. The application of DFT, FMO analysis, MD simulations, and mechanistic modeling would undoubtedly yield a wealth of information regarding its structure, properties, and reactivity. Such studies would not only be of fundamental scientific interest but could also support the rational design and synthesis of new functional molecules. The hypothetical data and approaches outlined in this article serve as a guide for initiating and directing these future research efforts.

Elucidation of Reaction Pathways and Energy Profiles

The reaction pathways of this compound are primarily governed by the principles of electrophilic and nucleophilic aromatic substitution. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms, transition states, and energy profiles of these reactions. While specific computational data for this exact molecule is not extensively published, its reactivity can be accurately inferred from studies on analogous substituted aromatic esters.

The reactivity of the benzene (B151609) ring is dictated by the interplay of its three substituents: the 4-bromo group, the 2-isobutoxy group, and the methyl carboxylate group.

Electrophilic Aromatic Substitution (SEAr): In an SEAr reaction, an electrophile attacks the electron-rich aromatic ring. The reaction typically proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or Wheland intermediate. The first step, the attack of the electrophile, is generally the rate-determining step as it disrupts the ring's aromaticity. The second step is a fast deprotonation to restore aromaticity.

The energy profile for an SEAr reaction shows two transition states and one intermediate. The activation energy of the first step is the highest, reflecting the slow, rate-determining nature of the electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions occur when a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. For this compound, the bromine atom can act as a leaving group. This reaction is favored by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. The reaction can proceed through a stepwise mechanism, with the formation of this intermediate, or a concerted mechanism where the bond-forming and bond-breaking occur simultaneously. DFT calculations on similar systems suggest that the presence of strong electron-withdrawing groups favors the stepwise pathway, while less activated systems may proceed via a concerted route. nih.gov

A theoretical study on the similarly structured 4-bromo-3-(methoxymethoxy)benzoic acid using DFT at the B3LYP/6-311++G(d,p) level of theory provides insights into the molecule's reactivity. researchgate.netbanglajol.info Analysis of the molecular electrostatic potential (MEP) map and frontier molecular orbitals (HOMO and LUMO) helps identify the most likely sites for electrophilic and nucleophilic attack. Generally, regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are targets for nucleophiles. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netbanglajol.info

Table 1: Predicted Reactivity Parameters for a Representative Bromo-Alkoxy-Benzoic Acid Derivative Note: This table is illustrative, based on typical values from DFT studies on similar aromatic compounds.

| Parameter | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | -1.8 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates moderate chemical stability and reactivity |

| Global Hardness (η) | 2.35 eV | Measure of resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.8 eV | Propensity of the molecule to accept electrons |

Quantitative Structure-Reactivity Relationships (QSRR) and Substituent Effects on Related Aromatic Systems

Quantitative Structure-Reactivity Relationships (QSRR) provide a framework for correlating the molecular structure of a compound with its chemical reactivity. The Hammett equation is a foundational LFER (Linear Free-Energy Relationship) used extensively for aromatic compounds. wikipedia.orgpharmacy180.com It quantifies the electronic influence of substituents on the reaction rates and equilibrium constants of meta- and para-substituted benzene derivatives. wikipedia.org

The Hammett equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It reflects the electronic effect (both inductive and resonance) of the group. libretexts.org

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to substituent effects. pharmacy180.com

2-isobutoxy group (-OCH(CH₃)₂): Alkoxy groups are strong resonance electron-donating groups (+R) and weak inductive electron-withdrawing groups (-I). The resonance effect dominates, making them activating and ortho-, para-directing.

1-methyl carboxylate group (-COOCH₃): The ester group is a deactivating group due to both its inductive (-I) and resonance (-R) electron-withdrawing effects. It directs incoming electrophiles to the meta position.

The Hammett substituent constants (σ) provide a quantitative measure of these effects for meta and para positions.

Table 2: Hammett Substituent Constants for Groups Related to this compound Source: Data compiled from established physical organic chemistry literature. libretexts.orgviu.ca

| Substituent | σ_meta | σ_para | Electronic Effect Summary |

|---|---|---|---|

| -Br (Bromo) | +0.39 | +0.23 | Electron-withdrawing (Inductive > Resonance) |

| -OR (Alkoxy) | +0.12 | -0.27 | Electron-donating (Resonance > Inductive) |

| -COOCH₃ (Methyl Ester) | +0.37 | +0.45 | Electron-withdrawing (Inductive & Resonance) |

A QSRR model for a specific reaction involving this compound, such as alkaline hydrolysis, would use a summation of these substituent constants to predict the reaction rate relative to a reference compound like methyl benzoate (B1203000). For example, in the hydrolysis of substituted ethyl benzoates, electron-withdrawing groups like nitro increase the reaction rate, while electron-donating groups like methoxy (B1213986) decrease it. libretexts.org This is consistent with a reaction mechanism where a negative charge develops in the transition state, which is stabilized by electron-withdrawing substituents. The positive rho (ρ) value for this reaction confirms this mechanistic detail. pharmacy180.com By applying these principles, the reactivity of this compound in various reactions can be quantitatively estimated, providing a powerful predictive tool in computational and medicinal chemistry.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding and Identified Research Gaps

A thorough review of the scientific literature reveals a significant research gap concerning Methyl 4-bromo-2-(2-methylpropoxy)benzoate, as no studies have been published detailing its specific synthesis, properties, or reactivity. However, a robust academic understanding can be inferred from the extensive research on its structural analogues, such as Methyl 4-bromo-2-hydroxybenzoate sigmaaldrich.com, Methyl 4-bromo-2-methoxybenzoate nih.gov, and other substituted benzoates.

The current understanding is therefore foundational, based on the predictable chemistry of an aromatic ring bearing a bromine atom, an ether linkage, and a methyl ester group. It is understood that the bromo-substituent can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a handle for further molecular elaboration. The ester can be hydrolyzed to the corresponding carboxylic acid or transesterified, and the isobutoxy ether group is generally stable but can be cleaved under specific, harsh conditions.

The primary identified research gap is the complete lack of empirical data for this specific molecule. Its physical properties, spectral data, and specific reaction kinetics are unknown. Furthermore, the potential biological activities or material properties that might arise from the unique combination and spatial arrangement of its substituents have not been investigated. The interaction between the bulky 2-methylpropoxy group and the adjacent ester, and its electronic influence on the reactivity of the bromine at the para-position, remains a subject for empirical validation.

Prospective Directions for Synthetic Innovation and Enhanced Efficiency

The synthesis of this compound, while not explicitly described, can be logically approached through established methods, primarily the Williamson ether synthesis. francis-press.commasterorganicchemistry.comorganicchemistrytutor.comfrancis-press.com This would involve the O-alkylation of Methyl 4-bromo-2-hydroxybenzoate with an isobutyl halide (e.g., 1-bromo-2-methylpropane).

Proposed Synthesis via Williamson Ether Synthesis:

Reactants : Methyl 4-bromo-2-hydroxybenzoate and 1-bromo-2-methylpropane (B43306).

Conditions : A suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., DMF, acetone).

Future synthetic innovations should focus on enhancing the efficiency and sustainability of this process. Promising directions include:

Phase-Transfer Catalysis (PTC) : Employing PTC could improve reaction rates and allow for the use of less hazardous solvent systems, potentially even solvent-free conditions, which aligns with green chemistry principles. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields compared to conventional heating. researchgate.net

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety and scalability. This would be particularly advantageous for optimizing the alkylation step.

Another avenue for innovation lies in the direct esterification of 4-bromo-2-(2-methylpropoxy)benzoic acid with methanol (B129727). numberanalytics.com Developing novel, recyclable solid acid catalysts for this esterification could streamline the synthesis and minimize waste from traditional acid catalysts like sulfuric acid. researchgate.net

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The trifunctional nature of this compound presents a rich landscape for exploring novel reactivity. The interplay between the electron-donating ether group and the electron-withdrawing ester and bromo groups could lead to unique regioselectivity in further aromatic substitutions.

Future research should investigate:

Advanced Cross-Coupling Reactions : Moving beyond standard coupling partners, researchers could explore novel transformations like C-H activation at the positions ortho to the ether group or photo-redox catalyzed reactions that might proceed under milder conditions.

Intramolecular Cyclizations : Under specific conditions, it might be possible to induce intramolecular reactions. For instance, derivatization of the ester group followed by a reaction involving the ether or the aromatic ring could lead to the formation of complex heterocyclic systems.

Directed Ortho-Metalation (DoM) : The ether and ester groups could potentially act as directing groups for lithiation at specific positions on the benzene (B151609) ring, opening pathways to otherwise inaccessible isomers and polysubstituted derivatives. Careful study would be needed to determine the directing group hierarchy.

The steric bulk of the 2-methylpropoxy group is a key feature. longdom.org Research into how this steric hindrance influences the reactivity of the adjacent ester (e.g., in hydrolysis or amidation reactions) and the accessibility of the bromine atom for coupling reactions would provide valuable insights into the chemistry of sterically congested aromatic compounds.

Integration of Green Chemistry Principles in the Synthesis and Application of Related Benzene Carboxylate Derivatives

The synthesis and application of benzene carboxylate derivatives can be made significantly more sustainable by integrating the principles of green chemistry. numberanalytics.combritishwaterfilter.com

Key strategies for future research in this area include:

Use of Renewable Feedstocks : Investigating pathways to synthesize the benzene ring core from biomass-derived sources instead of petroleum feedstocks. While challenging, this is a major goal for sustainable chemistry.

Catalyst Development : There is a strong need for new catalysts that are highly efficient, recyclable, and based on earth-abundant metals rather than precious metals like palladium, which is often used in cross-coupling reactions. labmanager.com Recent work on bimetallic oxide clusters for C-H activation is a promising step. britishwaterfilter.comlabmanager.com

Solvent Selection : Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO₂, or bio-derived solvents (e.g., Cyrene) is crucial. Surfactant-assisted Williamson synthesis in aqueous media has shown promise for related compounds. francis-press.com

Atom Economy : Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. Reactions like C-H activation are inherently more atom-economical than traditional methods that require pre-functionalized substrates. labmanager.com

Enzymatic Synthesis : The use of enzymes, such as lipases, for esterification or transesterification reactions can offer high selectivity under mild conditions, avoiding harsh reagents and byproducts. researchgate.net

By focusing on these areas, the chemical community can develop methodologies for producing this compound and related derivatives that are not only synthetically novel but also environmentally responsible. researchgate.net

Data Tables

Table 1: Predicted Properties of this compound This data is estimated based on calculations and properties of analogous compounds, as no experimental data has been published.

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₁₃H₁₇BrO₃ | Calculation |

| Molecular Weight | 301.18 g/mol | Calculation |

| IUPAC Name | This compound | Nomenclature Rules |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Analogy to Methyl 4-bromo-2-methoxybenzoate nih.gov |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | Trend analysis of similar substituted benzoates. |

| Solubility | Expected to be soluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane) and insoluble in water. | General properties of organic esters. |

Q & A

Basic Questions

Q. 1. What are optimized synthetic routes for Methyl 4-bromo-2-(2-methylpropoxy)benzoate, and how can reaction conditions be tailored to improve yield?